

Application Notes and Protocols for Tenovin-1 in In Vitro Studies

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Compound of Interest

Compound Name: Tenovin-1

Cat. No.: B1683892

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Tenovin-1**, a potent SIRT1 and SIRT2 inhibitor, in various in vitro experimental settings. The included protocols and data summaries are intended to facilitate the determination of its optimal concentration and to elucidate its mechanism of action.

Introduction

Tenovin-1 is a small molecule that functions as a p53 activator by inhibiting the deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).^{[1][2][3]} This inhibition leads to the protection of p53 from MDM2-mediated degradation, resulting in increased p53 levels and the activation of its downstream targets, such as p21.^{[1][2][4]} Consequently, **Tenovin-1** can induce cell growth repression and apoptosis in tumor cells expressing wild-type p53.^{[1][3]} It is also known to inhibit dihydroorotate dehydrogenase (DHODH).^{[1][5]}

Data Presentation: Optimal Concentrations of Tenovin-1

The optimal concentration of **Tenovin-1** is cell-line and assay-dependent. The following table summarizes effective concentrations and IC50 values reported in various in vitro studies. It is crucial to perform a dose-response experiment for each new cell line and assay.

Cell Line	Assay Type	Concentration	Incubation Time	Observed Effect	Reference
MCF7	Functional Assay (Western Blot)	10 μ M	6 h	Increased p53 expression	[1]
BL2 (Burkitt's lymphoma)	Cell Viability	10 μ M	48 h	>75% cell death	[2]
Various Tumor Cell Lines	Cell Growth Inhibition	10 μ M	4 days	Decreased cell growth	[2]
Gastric Cancer Cell Lines (MKN-45, NUGC-4, STKM-2, SNU-1, NUGC-3, STKM-1, KatolII)	Cell Viability (WST-8)	IC50: 2.34 - 4.28 μ M	72 h	Growth inhibition	[6]
LX-2 (Hepatic Stellate Cells)	Functional Assay (Western Blot)	30 μ M and 60 μ M	24 h	Downregulation of fibrosis markers	[7][8]
HepG2/LX-2 Co-culture	Cell Viability	10 μ M and 20 μ M	-	Minimal cytotoxicity	[7][9]
SK-N-MC	Cell Viability	1-10 μ M	-	Bell-shaped concentration-dependent cell death	[5]
Glioblastoma cells and rat	Functional Assay	5 μ M	-	Increased nuclear size	[5]

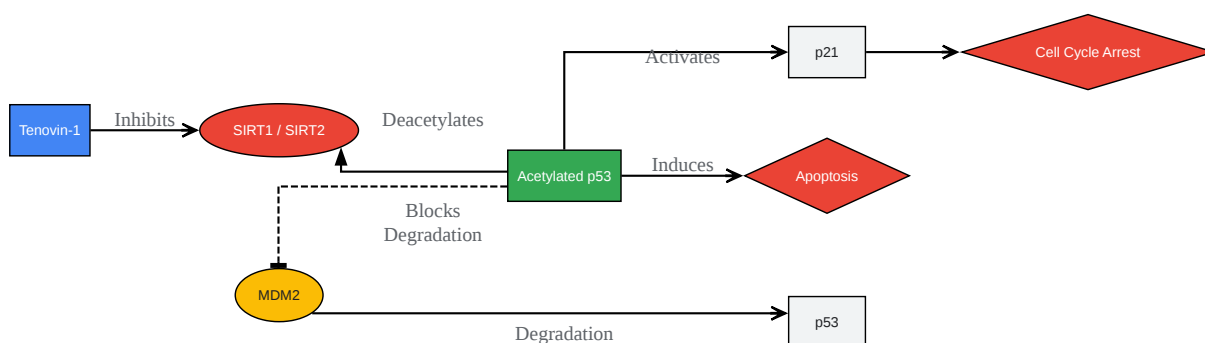
primary
astrocytes

NSCLC cells	Cell Proliferation	10 μ M	-	Reduced proliferation and anchorage-independent growth	[5]
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Note on Solubility and Storage: **Tenovin-1** is soluble in DMSO up to 25 mM. Stock solutions should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Solid **Tenovin-1** should be stored at or below -20°C.[3]

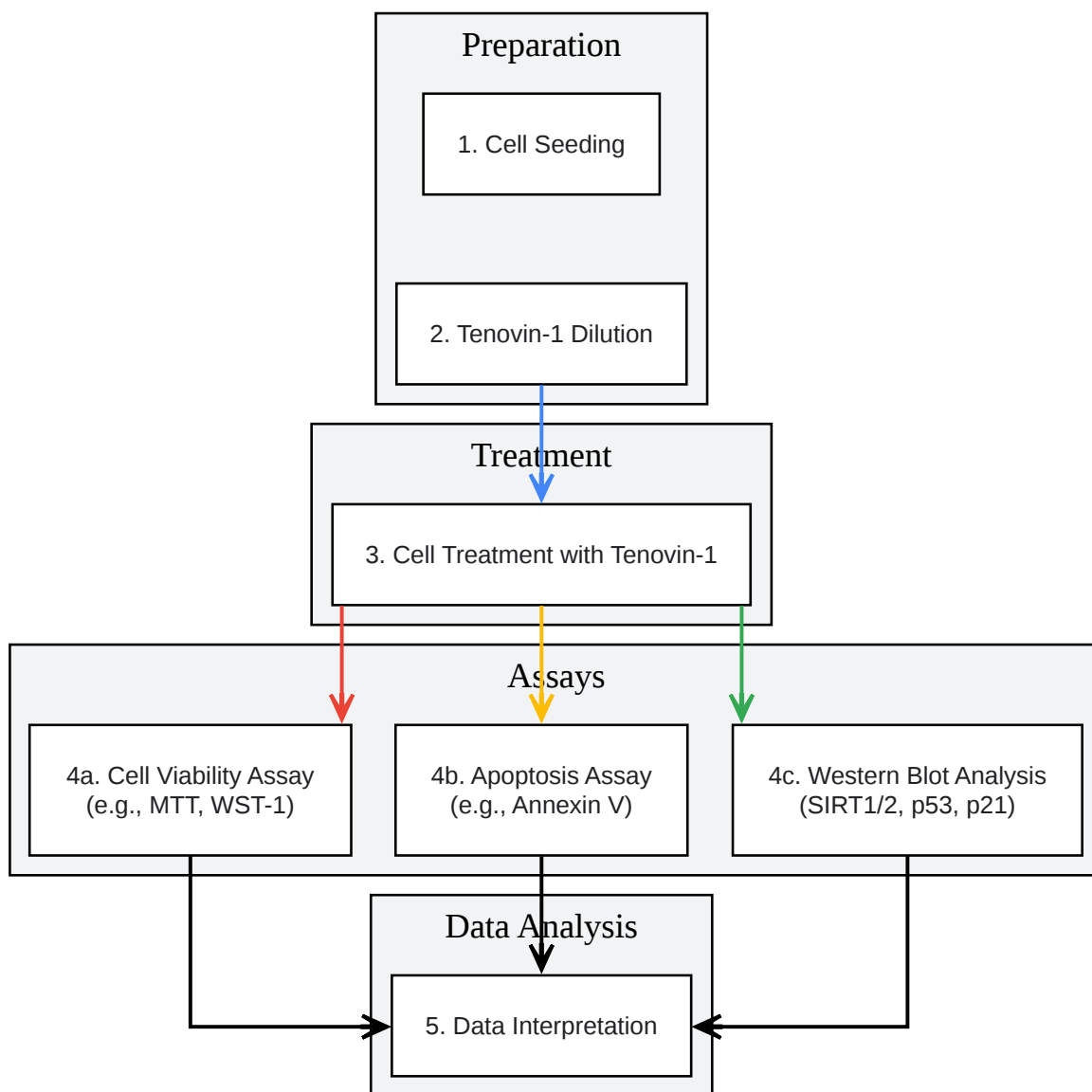
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Tenovin-1** and a general workflow for its in vitro evaluation.



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Tenovin-1 inhibits SIRT1/SIRT2, leading to p53 activation.



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